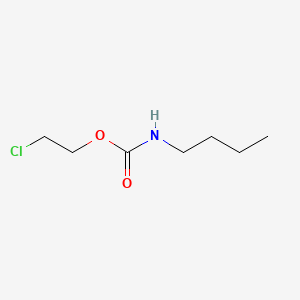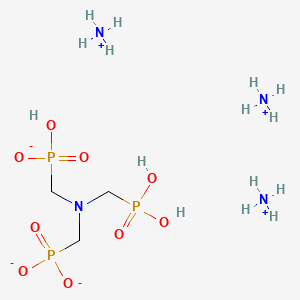
Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt is a chemical compound with the molecular formula C3H18N3O9P3. It is a derivative of phosphonic acid and is known for its chelating properties. This compound is commonly used in various industrial and scientific applications due to its ability to bind metal ions and inhibit scale formation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt can be synthesized through a Mannich-type reaction involving ammonia, formaldehyde, and phosphorous acid. The reaction typically proceeds under acidic conditions, and the product is isolated through crystallization or precipitation methods .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of reactants in a controlled environment to ensure consistent quality and yield. The reaction is carried out in large reactors, and the product is purified through filtration and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form lower oxidation state phosphorous compounds.
Substitution: The compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions typically occur in the presence of strong acids or bases to facilitate the substitution process.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Lower oxidation state phosphorous compounds.
Substitution: Various substituted phosphonic acid compounds.
Applications De Recherche Scientifique
Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in analytical chemistry.
Biology: Employed in studies involving metal ion transport and enzyme inhibition.
Medicine: Investigated for its potential use in treating conditions related to metal ion imbalances.
Mécanisme D'action
The compound exerts its effects primarily through its ability to chelate metal ions. By binding to metal ions, it prevents the formation of insoluble metal salts, thereby inhibiting scale formation and corrosion. The molecular targets include metal ions such as calcium, magnesium, and iron, which are commonly found in industrial water systems .
Comparaison Avec Des Composés Similaires
Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt is unique due to its high chelating efficiency and stability under various conditions. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent but with different binding properties.
Diethylenetriaminepenta(methylenephosphonic acid): Similar in structure but with additional phosphonic acid groups, providing different chelating characteristics.
Nitrilotriacetic acid (NTA): Structurally related but with different metal binding affinities.
These compounds are used in similar applications but differ in their specific binding properties and stability under different conditions.
Propriétés
Numéro CAS |
72333-13-2 |
|---|---|
Formule moléculaire |
C3H21N4O9P3 |
Poids moléculaire |
350.14 g/mol |
Nom IUPAC |
triazanium;hydroxy-[[phosphonatomethyl(phosphonomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C3H12NO9P3.3H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);3*1H3 |
Clé InChI |
XOEJKAZUCCZDKW-UHFFFAOYSA-N |
SMILES canonique |
C(N(CP(=O)(O)[O-])CP(=O)([O-])[O-])P(=O)(O)O.[NH4+].[NH4+].[NH4+] |
Numéros CAS associés |
6419-19-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



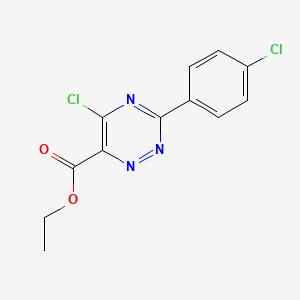
![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
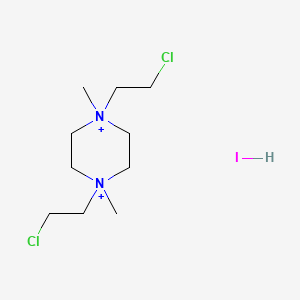
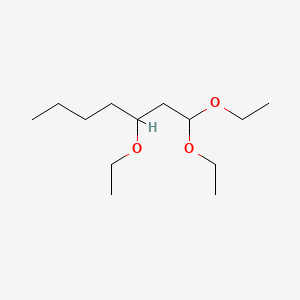
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)

![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)

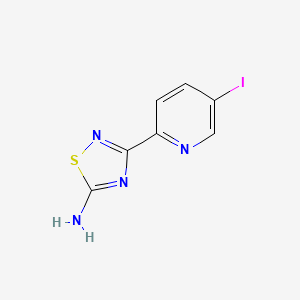
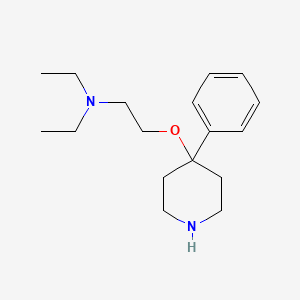
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
